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Introduction

The Pepper RNA-fluorophore system is a powerful tool for visualizing RNA dynamics in living
cells. This technology utilizes a small, 43-nucleotide RNA aptamer, termed Pepper, that
specifically binds and activates the fluorescence of a series of otherwise non-fluorescent dyes
called HBC (hydroxybenzylidene-cyanophenyl-acetonitrile) analogs.[1] The HBC620-Pepper
complex, which emits red fluorescence, is particularly valuable for its photostability and utility in
multicolor imaging applications, including dual-color imaging alongside green-fluorescent
aptamers like Squash-DFHBI-1T.[2][3][4] This system offers a significant advantage over
traditional RNA imaging techniques by enabling the tracking of diverse RNA species with
minimal perturbation to their natural transcription, localization, and translation processes.[5]
The monomeric nature of the Pepper aptamer and its high affinity for HBC dyes contribute to a
high signal-to-noise ratio and robust performance in various cellular environments, including
mammalian and bacterial cells.[1][2]

These application notes provide a comprehensive guide to utilizing the HBC620-Pepper
system for labeling and visualizing specific RNA molecules. Included are detailed protocols for
both in vitro and live-cell applications, alongside quantitative data to inform experimental design
and data interpretation.

Quantitative Data
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The following table summarizes key quantitative parameters of the HBC620-Pepper system to
facilitate experimental planning and comparison with other RNA imaging technologies.

Parameter Value Species/System Reference
HBC620 .
. Mammalian Cells

Concentration for 0.5uM -1 uM [51[6]

_ _ (HEK293T)
Live-Cell Imaging
HBC620
Concentration for 200 nM E. coli [2][7]

Bacterial Imaging

HBC620 Background
Fluorescence Fold 1.3-fold E. coli [21[7]
Change (vs. no dye)

Orthogonal System
Crosstalk (Pepper-
HBC620 vs.
Spinach2-DFHBI-1T)

Minimal E. coli [2][7]

Experimental Protocols
In Vitro Transcription of Pepper-tagged RNA

This protocol describes the generation of RNA molecules fused to the Pepper aptamer
sequence using in vitro transcription.

Materials:

Linearized plasmid DNA or PCR product containing the target RNA sequence fused to the
Pepper aptamer sequence under the control of a T7 promoter.

T7 RNA Polymerase

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

Transcription Buffer (40 mM Tris-HCI pH 8.0, 6 mM MgClz, 10 mM DTT, 2 mM spermidine)
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» RNase-free DNase |
* RNase-free water
o RNA purification kit or phenol-chloroform extraction reagents
Procedure:
» Assemble the transcription reaction at room temperature in the following order:
o RNase-free water to a final volume of 20 uL
o Transcription Buffer (10X) - 2 uL
o rNTP mix (10 mM each) - 2 pL
o Linearized DNA template (0.5-1.0 pg) - X pL
o T7 RNA Polymerase - 1 uL
 Incubate the reaction at 37°C for 2-4 hours.

e Add 1 pL of RNase-free DNase | to the reaction mixture and incubate at 37°C for 15 minutes
to digest the DNA template.

 Purify the transcribed RNA using an RNA purification kit according to the manufacturer's
instructions or via phenol-chloroform extraction followed by ethanol precipitation.

o Resuspend the purified RNA in RNase-free water and determine the concentration and purity
using a spectrophotometer.

o Store the purified Pepper-tagged RNA at -80°C.

In Vitro Fluorescence Measurement of HBC620-Pepper
Complex

This protocol details the procedure for measuring the fluorescence of the HBC620-Pepper
complex in vitro.
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Materials:

Purified Pepper-tagged RNA

HBC620 dye (reconstituted in DMSO to a stock concentration of 1-10 mM)

Fluorescence Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCI, 5 mM MgCl2)[5]

Fluorometer
Procedure:

 Dilute the purified Pepper-tagged RNA to the desired concentration (e.g., 1 pM) in
Fluorescence Buffer.

» Prepare a working solution of HBC620 by diluting the stock solution in Fluorescence Buffer
to the desired final concentration (e.g., 5 uM).

» In a microplate or cuvette, mix the diluted Pepper-tagged RNA with the HBC620 working
solution.

e Incubate the mixture at room temperature for 5-10 minutes to allow for binding.

o Measure the fluorescence using a fluorometer with excitation and emission wavelengths
appropriate for HBC620 (refer to the manufacturer's specifications, typically in the red
spectrum). As a reference, other HBC analogs are excited around 485-561 nm with emission
from 500-620 nm.[6][8][9]

Live-Cell Imaging of a Specific RNA using HBC620-
Pepper

This protocol outlines the steps for expressing a Pepper-tagged RNA in mammalian cells and
visualizing it with HBC620.

Materials:

e Mammalian cells (e.g., HEK293T, HelLa)
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o Expression plasmid encoding the target RNA fused to the Pepper aptamer.
e Cell culture medium (e.g., DMEM with 10% FBS)

o Transfection reagent (e.g., Lipofectamine 3000)

« HBC620 dye

e Hoechst 33342 (for nuclear staining, optional)

o Confocal microscope

Procedure:

o Cell Seeding: The day before transfection, seed the mammalian cells in a glass-bottom dish
suitable for microscopy at a density that will result in 50-70% confluency on the day of
transfection.

o Transfection: Transfect the cells with the Pepper-tagged RNA expression plasmid using a
suitable transfection reagent according to the manufacturer's protocol.

o Expression: Allow the cells to express the RNA for 24-48 hours post-transfection.
e Labeling:

o Prepare a working solution of HBC620 in pre-warmed cell culture medium at a final
concentration of 0.5-1 uM.[6]

o If desired, add Hoechst 33342 for nuclear counterstaining.

o Remove the old medium from the cells and replace it with the HBC620-containing
medium.

o Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

e Imaging:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8117181?utm_src=pdf-body
https://www.benchchem.com/product/b8117181?utm_src=pdf-body
https://academic.oup.com/nar/article/53/2/gkae1209/7919505
https://www.benchchem.com/product/b8117181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

o Image the cells using a confocal microscope equipped with appropriate laser lines and
filters for HBC620 (red fluorescence) and any other fluorescent markers (e.g., Hoechst

33342 - blue, GFP - green).[6]

o Acquire images, ensuring to include negative controls (e.g., untransfected cells, cells
expressing an untagged RNA) to assess background fluorescence.
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Caption: Mechanism of HBC620-Pepper fluorescence activation.
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Caption: Workflow for live-cell RNA imaging with HBC620-Pepper.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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